5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole
Overview
Description
The compound “5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole” is a type of organic compound known as a benzo[d][1,3]dioxole, which is a class of compounds containing a benzene ring fused to a 1,3-dioxole . The 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole has additional functional groups, including a chloromethyl group (-CH2Cl) and two fluorine atoms attached to the second carbon atom.
Scientific Research Applications
Detection of Carcinogenic Lead
The compound has been used in the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, which is applied for the detection of carcinogenic lead . This research developed a simple, sensitive, and selective Pb 2+ sensor based on (E)-N ′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives .
Synthesis of Organo Selenium Compounds
The compound has been incorporated in the synthesis of novel organoselenium compounds . These organoselenium compounds have been characterized by elemental analysis and various spectroscopic techniques .
Intermediate in Pharmaceutical Synthesis
In pharmaceutical synthesis, the compound is used as an intermediate in the production of certain drugs . For example, it is used as an intermediate in the synthesis of berberine hydrochloride .
Acetalization Reactions
The compound has been used in acetalization reactions, where it has shown high activity with yields over 90% .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that it plays a crucial role in the synthesis of various pharmaceutical compounds .
Biochemical Pathways
It’s primarily used as an intermediate in the synthesis of various pharmaceutical compounds .
Pharmacokinetics
As an intermediate in drug synthesis, its pharmacokinetic properties would largely depend on the final pharmaceutical compound it’s used to produce .
Result of Action
As an intermediate in drug synthesis, its effects would largely depend on the final pharmaceutical compound it’s used to produce .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
5-(chloromethyl)-2,2-difluoro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-5-1-2-6-7(3-5)13-8(10,11)12-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIROCHBZRSMEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole |
Synthesis routes and methods I
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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